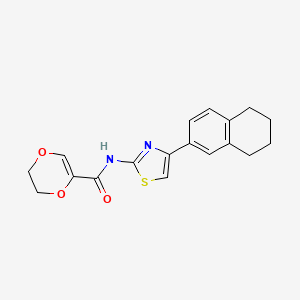
N-(4-(5,6,7,8-tetrahidronaftil-2-il)tiazol-2-il)-5,6-dihidro-1,4-dioxina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
El núcleo indólico, presente en este compuesto, se ha asociado con propiedades antivirales. Los investigadores han sintetizado derivados del indol y evaluado su actividad antiviral. Por ejemplo:
- Derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato demostraron actividad inhibitoria contra el virus de la influenza A .
- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron potentes efectos antivirales contra el virus Coxsackie B4 .
Actividad anti-VIH
El andamiaje del indol también se ha explorado por su potencial anti-VIH:
- (3-(Naftil-1-il)oxirano-2-il)(5,6,7,8-tetrahidronaftil-2-il)metanona se sintetizaron derivados y se examinaron para determinar la actividad anti-VIH. Si bien el compuesto específico que mencionó no se estudió directamente, pertenece a una clase de compuestos con posibles efectos antivirales .
- Derivados de 4-[(1,2-dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil)-benceno también se investigaron por su actividad anti-VIH contra las cepas de VIH-1 y VIH-2 .
Química medicinal
Los derivados del indol se han incorporado a medicamentos clínicamente relevantes. Aunque el compuesto específico puede no estar directamente asociado con estos ejemplos, comparte el andamiaje del indol:
- Dabrafenib, utilizado en el tratamiento del melanoma, contiene el núcleo de tiazol .
- Dasatinib, un fármaco anticancerígeno para la leucemia mieloide crónica, también presenta el motivo de tiazol .
- Patellamida A, un péptido antimicrobiano, incluye el anillo de tiazol .
- Ixabepilona y Epotilona, ambas utilizadas en la terapia contra el cáncer, utilizan el núcleo de tiazol .
En resumen, el compuesto es prometedor en la investigación antiviral y puede contribuir al desarrollo de nuevos agentes terapéuticos. Su combinación única de tiazol y tetrahidronaftileno abre caminos emocionantes para una mayor investigación y aplicación en química medicinal. Los investigadores deben explorar su potencial en el descubrimiento de fármacos, considerando sus diversas actividades biológicas y características estructurales.
Una breve revisión del potencial biológico de los derivados del indol Síntesis de (3-(naftil-1-il)oxirano-2-il)(5,6,7,8-tetrahidronaftil-2-il)metanona Tiazol: un andamiaje heterocíclico versátil en química medicinal
Propiedades
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(16-10-22-7-8-23-16)20-18-19-15(11-24-18)14-6-5-12-3-1-2-4-13(12)9-14/h5-6,9-11H,1-4,7-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZZJMFUEPOGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
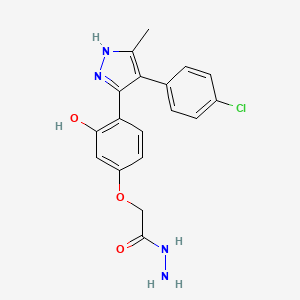
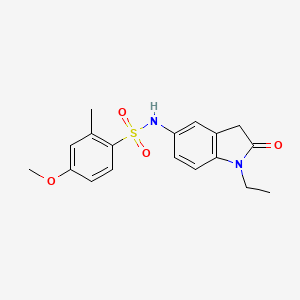

![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2536225.png)
![6-(2-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2536227.png)
![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2536230.png)
![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2536231.png)
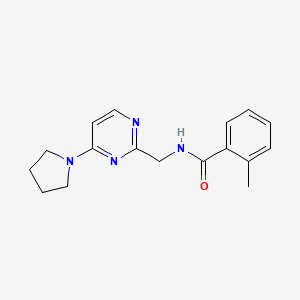
![N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2536233.png)
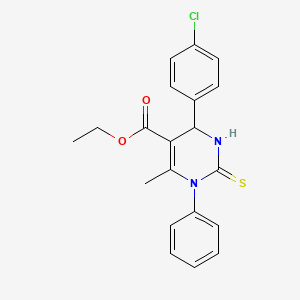

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/new.no-structure.jpg)
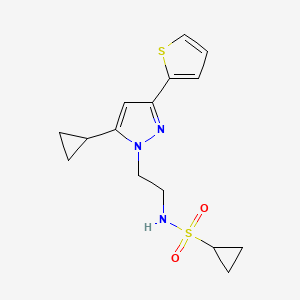
![methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2536240.png)
